5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of quinazoline and thiazolidine-2,4-dione. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-(methylamino)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as piperidine in an ethanol solvent under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: Inhibition of enzyme activity leading to disruption of cellular processes such as cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its hypoglycemic activity.
Quinazoline derivatives: Known for their anticancer properties.
Uniqueness
5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is unique due to its combined structural features, which may confer a broader spectrum of biological activities compared to its individual components .
Properties
Molecular Formula |
C13H10N4O2S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
4-hydroxy-5-[(E)-(4-methyliminoquinazolin-6-ylidene)methyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C13H10N4O2S/c1-14-11-8-4-7(2-3-9(8)15-6-16-11)5-10-12(18)17-13(19)20-10/h2-6,18H,1H3,(H,17,19)/b7-5+,14-11? |
InChI Key |
NPBOQHIPRFDOEW-AUZRXCSXSA-N |
Isomeric SMILES |
CN=C1C2=C/C(=C/C3=C(NC(=O)S3)O)/C=CC2=NC=N1 |
Canonical SMILES |
CN=C1C2=CC(=CC3=C(NC(=O)S3)O)C=CC2=NC=N1 |
Origin of Product |
United States |
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